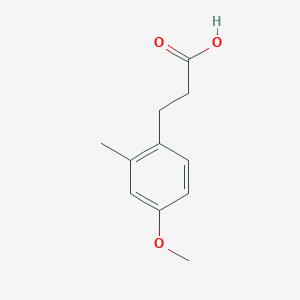

3-(4-Methoxy-2-methylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVXYOSXSAOTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methoxy 2 Methylphenyl Propanoic Acid

Retrosynthetic Disconnections and Strategic Considerations

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For 3-(4-methoxy-2-methylphenyl)propanoic acid, several logical disconnections can be proposed, each leading to a different synthetic strategy.

Key Retrosynthetic Disconnections:

Cα-Cβ Bond Cleavage: Disconnecting the bond between the alpha and beta carbons of the propanoic acid side chain suggests a strategy involving the alkylation of a benzyl-type synthon. This leads to methods like the malonic ester synthesis, where a 4-methoxy-2-methylbenzyl halide is coupled with a malonate ester.

Aryl-Cγ Bond Cleavage: Breaking the bond between the aromatic ring and the propanoic acid side chain points towards electrophilic aromatic substitution reactions. wikipedia.org A prime example is the Friedel-Crafts acylation, where the aromatic ring (3-methylanisole) is acylated with a three-carbon electrophile, such as succinic anhydride, to form a keto-acid intermediate that is subsequently reduced.

Functional Group Transformation: Another approach involves envisioning the saturated propanoic acid side chain as arising from a more functionalized precursor. For instance, the reduction of a carbon-carbon double bond in a corresponding cinnamic acid derivative provides a direct route to the target structure. wikipedia.org This strategy relies on the initial synthesis of the unsaturated precursor.

The choice of a particular synthetic route depends on factors such as the availability of starting materials, reaction efficiency, and control over regioselectivity, especially concerning the placement of the methoxy (B1213986) and methyl groups on the aromatic ring.

Construction of the Phenylpropanoic Acid Skeleton

The core of the synthesis lies in constructing the 3-phenylpropanoic acid framework with the desired substitution pattern. Several classical and modern organic reactions can be employed for this purpose.

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com In this approach, an arene is reacted with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction yields an aryl ketone, which can then be reduced to the corresponding alkane.

For the synthesis of this compound, the key steps would be:

Acylation: 3-Methylanisole (2-methoxytoluene) is acylated with succinic anhydride using a Lewis acid catalyst. The directing effects of the activating methoxy and methyl groups favor substitution at the para position relative to the methoxy group, leading to the formation of 4-(4-methoxy-2-methylbenzoyl)propanoic acid.

Reduction: The resulting ketone intermediate is then reduced to a methylene (B1212753) group. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org

Table 1: Overview of Friedel-Crafts Acylation Strategy

| Step | Reactants | Reagents/Catalysts | Intermediate/Product | Purpose |

| 1. Acylation | 3-Methylanisole, Succinic Anhydride | AlCl₃ (or other Lewis acids like FeCl₃) | 4-(4-Methoxy-2-methylbenzoyl)propanoic acid | Forms the C-C bond and introduces the keto and carboxylic acid functionalities. |

| 2. Reduction | 4-(4-Methoxy-2-methylbenzoyl)propanoic acid | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound | Reduces the ketone to a methylene group to complete the propanoic acid side chain. |

The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.orglibretexts.org This process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. askthenerd.com

The key steps for this synthesis are:

Preparation of the Alkylating Agent: The starting material, 4-methoxy-2-methylbenzyl alcohol, is converted to a more reactive halide (e.g., 4-methoxy-2-methylbenzyl bromide) using a reagent like phosphorus tribromide (PBr₃).

Enolate Formation and Alkylation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. libretexts.org This nucleophilic enolate is then alkylated via an Sₙ2 reaction with the previously prepared 4-methoxy-2-methylbenzyl halide. vedantu.com

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to afford the final product, this compound. ucla.edu

Table 2: Overview of Malonic Ester Synthesis Strategy

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

| 1. Halogenation | 4-Methoxy-2-methylbenzyl alcohol | PBr₃ or similar | 4-Methoxy-2-methylbenzyl bromide | Creates an effective electrophile for alkylation. |

| 2. Alkylation | Diethyl malonate, 4-Methoxy-2-methylbenzyl bromide | NaOEt in Ethanol (B145695) | Diethyl 2-(4-methoxy-2-methylbenzyl)malonate | Forms the Cα-Cβ bond of the final product. |

| 3. Hydrolysis & Decarboxylation | Diethyl 2-(4-methoxy-2-methylbenzyl)malonate | H₃O⁺, Heat (or NaOH then H₃O⁺, Heat) | This compound | Converts the diester to the target carboxylic acid. |

This strategy involves the creation of an unsaturated analogue of the target molecule, which is then reduced to the final saturated acid. Phenylpropanoic acid, for example, can be prepared by the hydrogenation of cinnamic acid. wikipedia.org

The synthesis would proceed in two main stages:

Synthesis of the Alkenoic Acid Precursor: The required precursor, 3-(4-methoxy-2-methylphenyl)propenoic acid, can be synthesized through various olefination reactions. For instance, a Perkin or Wittig reaction using 4-methoxy-2-methylbenzaldehyde as the starting material would yield the desired unsaturated acid or ester.

Hydrogenation: The carbon-carbon double bond of the propenoic acid precursor is then selectively reduced. This is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum on titania (Pt/TiO₂) under a hydrogen atmosphere. prepchem.comrsc.org This method is often clean and high-yielding.

Table 3: Overview of Alkenoic Acid Hydrogenation Strategy

| Step | Reactants | Reagents/Catalysts | Intermediate/Product | Purpose |

| 1. Olefination | 4-Methoxy-2-methylbenzaldehyde, Acetic Anhydride | Sodium Acetate (Perkin reaction) | 3-(4-Methoxy-2-methylphenyl)propenoic acid | Constructs the unsaturated carbon skeleton. |

| 2. Hydrogenation | 3-(4-Methoxy-2-methylphenyl)propenoic acid | H₂, Pd/C (or other catalysts like Pt/TiO₂) | This compound | Reduces the double bond to form the propanoic acid side chain. |

Homologation refers to the process of extending a carbon chain. A classic example is the Arndt-Eistert synthesis, which lengthens a carboxylic acid chain by one methylene (-CH₂-) group. To achieve the two-carbon extension required to convert an aromatic carboxylic acid like 4-methoxy-2-methylbenzoic acid into the target molecule, a multi-step sequence is necessary.

A plausible sequence involves:

Reduction to Alcohol: The starting carboxylic acid is first reduced to the corresponding benzyl alcohol (4-methoxy-2-methylbenzyl alcohol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Conversion to Halide: The alcohol is then converted to a benzyl halide, for example, by reacting with PBr₃.

Chain Extension: The resulting halide can be subjected to nucleophilic substitution with sodium cyanide (NaCN) to form a nitrile. Subsequent hydrolysis of the nitrile yields a phenylacetic acid derivative. This two-step process effectively adds a -CH₂COOH group. Repeating a similar sequence or employing a different strategy like the malonate ester synthesis (as described in 2.2.2) with the benzyl halide would be required to achieve the final propanoic acid structure.

Introduction and Regioselective Functionalization of Methoxy and Methyl Groups

The success of several synthetic strategies, particularly those employing electrophilic aromatic substitution like the Friedel-Crafts acylation, hinges on the correct regiochemical outcome. The substituents on the aromatic ring—methoxy (-OCH₃) and methyl (-CH₃)—are both ortho, para-directing and activating groups.

When starting with 3-methylanisole (2-methoxytoluene), the methoxy group is a stronger activating group than the methyl group. Electrophilic attack is therefore most likely to occur at the C4 position (para to the methoxy group) and the C6 position (ortho to the methoxy group). Steric hindrance from the adjacent methyl group at C2 may disfavor substitution at the C3 position. The desired 4-position substitution is electronically favored by the powerful para-directing ability of the methoxy group, often leading to it being the major product in reactions like Friedel-Crafts acylation.

Synthesizing the key starting materials, such as 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid, requires careful regioselective functionalization of simpler precursors like m-cresol or 3-methylanisole.

Nucleophilic Aromatic Substitution Routes for Methoxy Introduction

Nucleophilic aromatic substitution (SNAr) to introduce a methoxy group is a plausible strategy, though challenging for this specific target molecule. SNAr reactions are most efficient on aromatic rings bearing potent electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the case of precursors to this compound, the presence of an electron-donating methyl group would disfavor a classical SNAr mechanism.

However, a methoxy group can be introduced via nucleophilic substitution on an appropriately substituted phenol precursor. For instance, methylation of a hydroxyphenylpropanoic acid derivative is a common and effective method. This would typically involve the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Table 1: Representative Conditions for O-Methylation

| Methylating Agent | Base | Solvent | Typical Temperature (°C) |

| Dimethyl sulfate | Sodium hydroxide | Water/DCM | 25-40 |

| Methyl iodide | Potassium carbonate | Acetone, DMF | 25-60 |

| Diazomethane (B1218177) | - | Diethyl ether | 0-25 |

This table presents generalized conditions for the O-methylation of phenols, a common method for introducing methoxy groups onto an aromatic ring.

Electrophilic Aromatic Substitution for Methylation

Introducing the methyl group onto a 4-methoxyphenyl precursor via electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, is another potential synthetic route. Starting with a compound like 3-(4-methoxyphenyl)propanoic acid, a methyl group could theoretically be directed to the ortho position. The methoxy group is an ortho-, para-directing activator, which would favor substitution at the desired position.

A more controlled approach would be to start with a precursor that already contains the methyl and methoxy groups in the desired orientation, such as 2-methyl-4-methoxyanisole, and then elaborate the propanoic acid side chain.

Cross-Coupling Strategies for Aryl Ring Construction with Pre-functionalized Moieties

Modern cross-coupling reactions offer a powerful and versatile approach for the construction of the this compound scaffold. These methods involve the coupling of two pre-functionalized fragments, allowing for a convergent and often highly selective synthesis.

One such strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of the target molecule, this could involve the coupling of (4-methoxy-2-methylphenyl)boronic acid with a suitable three-carbon synthon bearing a leaving group and a protected carboxylic acid function.

Another relevant cross-coupling method is the Heck reaction, which couples an organohalide with an alkene. For instance, 4-bromo-1-methoxy-2-methylbenzene could be coupled with an acrylate ester, followed by hydrogenation of the resulting double bond to yield the desired propanoic acid derivative.

Table 2: Comparison of Potential Cross-Coupling Strategies

| Reaction | Aryl Precursor | C3-Synthon | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura | (4-methoxy-2-methylphenyl)boronic acid | 3-halopropanoate ester | Pd(PPh₃)₄ / base | High functional group tolerance, mild conditions. |

| Heck Reaction | 4-bromo-1-methoxy-2-methylbenzene | Acrylate ester | Pd(OAc)₂ / phosphine ligand | Atom-economical C-C bond formation. |

This table outlines plausible cross-coupling approaches for the synthesis of the target compound, highlighting the key precursors and typical catalyst systems.

Development of Stereoselective Synthetic Pathways (if applicable to chiral analogues)

While this compound itself is achiral, the introduction of a substituent on the propanoic acid chain would create a chiral center, necessitating stereoselective synthetic methods to obtain enantiomerically pure compounds. Asymmetric hydrogenation of a corresponding propenoic acid precursor is a well-established method for accessing chiral propanoic acids.

This involves the use of a chiral catalyst, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine ligands. The choice of catalyst and reaction conditions can allow for the selective formation of one enantiomer over the other. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters has also been shown to be effective for producing chiral phenylalanine derivatives with high enantioselectivity. rsc.orgrsc.org

Table 3: Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Metal (Typical) | Substrate Type (General) |

| BINAP | Ru, Rh, Ni | α,β-Unsaturated acids |

| DuPhos | Rh | Enamides, itaconic acids |

| Josiphos | Rh, Ir | Ketones, imines |

This table lists common families of chiral ligands used in asymmetric hydrogenation reactions to produce enantiomerically enriched products.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions and the selection of an appropriate catalyst system. For cross-coupling reactions, key parameters to optimize include the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature. The development of highly active and stable catalysts is crucial for achieving high yields and turnover numbers.

For hydrogenation reactions, the choice of catalyst (e.g., palladium on carbon, platinum oxide), solvent, hydrogen pressure, and temperature all play a significant role in the rate and selectivity of the reaction. In the case of asymmetric hydrogenation, the selection of the chiral ligand is of paramount importance for achieving high enantioselectivity.

Systematic screening of these parameters is often necessary to identify the optimal conditions for a given transformation. Design of experiments (DoE) can be a powerful tool for efficiently exploring the reaction space and identifying key interactions between different variables.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry and atom economy are increasingly important in the design of synthetic routes. Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org

Addition reactions, such as catalytic hydrogenation, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. The Wittig reaction, for example, is known for its poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide. primescholars.comrsc.org

Table 4: Atom Economy of Selected Reaction Types

| Reaction Type | Ideal Atom Economy (%) | Common Byproducts |

| Addition (e.g., Hydrogenation) | 100 | None |

| Substitution (e.g., SN2) | < 100 | Leaving group salts |

| Elimination | < 100 | Water, salts |

| Wittig Reaction | Low | Triphenylphosphine oxide |

| Grignard Reaction | Low | Magnesium salts |

This table provides a general comparison of the ideal atom economy for several common reaction types that could be employed in the synthesis of the target compound.

Chemical Reactivity and Transformations of 3 4 Methoxy 2 Methylphenyl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a hub of chemical reactivity, readily undergoing transformations such as esterification, amidation, reduction, and conversion into more reactive acyl derivatives like acyl halides and anhydrides.

Esterification: 3-(4-Methoxy-2-methylphenyl)propanoic acid can be converted to its corresponding esters through reaction with various alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. ceon.rs The rate of ester formation is influenced by factors like temperature, catalyst concentration, and the structure of the alcohol. ceon.rsresearchgate.net

Amidation: The formation of amides from this compound typically requires the initial conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride or anhydride. This is because amines are basic and tend to react with the acidic carboxylic acid in a non-productive acid-base reaction rather than a nucleophilic acyl substitution. Once the acyl chloride is formed, it readily reacts with a primary or secondary amine to yield the corresponding amide.

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | H₂SO₄ (catalyst), Heat | Methyl 3-(4-methoxy-2-methylphenyl)propanoate |

| Amidation | 1. Thionyl chloride (SOCl₂) | Amine (e.g., Ammonia) | 3-(4-Methoxy-2-methylphenyl)propanamide |

| 2. Amine (e.g., NH₃) |

Carboxylic acids are relatively resistant to reduction. However, this compound can be reduced to the corresponding primary alcohol, 3-(4-methoxy-2-methylphenyl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids.

The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires a multi-step process, such as converting the carboxylic acid to an acyl chloride or ester first, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions (high temperatures). The stability of the resulting carbanion is a key factor; without a stabilizing feature, such as a carbonyl group at the β-position, decarboxylation is not a facile process. google.com Therefore, this compound does not readily undergo decarboxylation under standard laboratory conditions.

Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form a highly reactive acyl halide. orgoreview.comwikipedia.org Acyl chlorides are the most common and are typically prepared by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. libretexts.org The reaction with thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org

Anhydrides: Acid anhydrides can be synthesized from this compound, often via its derived acyl chloride. nih.gov The reaction of the acyl chloride with a carboxylate salt (e.g., sodium 3-(4-methoxy-2-methylphenyl)propanoate) yields the symmetric anhydride. nih.gov Mixed anhydrides can also be formed by reacting the acyl chloride with a salt of a different carboxylic acid. researchgate.net Another method involves the dehydration of two carboxylic acid molecules, although this typically requires strong dehydrating agents and high temperatures. nih.gov

| Target Product | Typical Reagents | General Reaction |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | R-COOH → R-COCl |

| Symmetric Anhydride | 1. SOCl₂ 2. R-COONa | 2 R-COOH → (R-CO)₂O |

Reactions on the Aromatic Ring System

The aromatic ring of this compound is substituted with three groups: a propanoic acid chain, a methyl group, and a methoxy (B1213986) group. The outcome of electrophilic aromatic substitution (SₑAr) reactions is determined by the directing and activating/deactivating effects of these substituents. wikipedia.org

-OCH₃ (Methoxy group): A strongly activating, ortho-, para-director.

-CH₃ (Methyl group): A weakly activating, ortho-, para-director.

-CH₂CH₂COOH (Propanoic acid group): A weakly deactivating, meta-director.

The powerful activating effects of the methoxy and methyl groups dominate the reaction, directing incoming electrophiles to the positions ortho and para to them. masterorganicchemistry.com Given the substitution pattern (1-propanoic acid, 2-methyl, 4-methoxy), the positions available for substitution are 3, 5, and 6.

Position 3 is ortho to the methyl group and ortho to the methoxy group.

Position 5 is ortho to the methoxy group and para to the methyl group.

Position 6 is ortho to the propanoic acid group.

Both activating groups strongly direct incoming electrophiles to positions 3 and 5. Due to potential steric hindrance at position 5 from the adjacent propanoic acid side chain, substitution is highly favored at position 3.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). The reaction is expected to yield primarily 3-bromo- (B131339) or 3-chloro-5-(4-methoxy-2-methylphenyl)propanoic acid.

Nitration: Nitration involves the reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org This will predominantly introduce a nitro group at the 3-position, forming 3-(4-methoxy-2-methyl-3-nitrophenyl)propanoic acid.

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). libretexts.org The electrophile is SO₃. This reversible reaction is expected to introduce a sulfonic acid group (-SO₃H) at the 3-position of the aromatic ring.

Derivatization for Scaffold Elaboration

The core structure of this compound serves as a versatile starting point for the synthesis of more complex molecules through various derivatization reactions.

The propanoic acid side chain, in conjunction with the aromatic ring, provides a framework for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, after conversion of the carboxylic acid to a more reactive derivative (such as an acid chloride or ester), intramolecular Friedel-Crafts acylation can lead to the formation of a six-membered ring, yielding a substituted tetralone. This tetralone can then serve as a precursor for the synthesis of various fused heterocycles.

Furthermore, the introduction of other functional groups onto the aromatic ring or the propanoic acid side chain can enable a wider range of cyclization strategies. For example, if a nucleophilic group is introduced onto the ring, it could potentially react with the activated carboxylic acid to form a fused lactone or lactam. The synthesis of fused 1,2,3-triazoles can be achieved through intramolecular azide-alkyne cycloaddition reactions. researchgate.net

To extend the conjugated system of the molecule, carbon-carbon coupling reactions are invaluable tools. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for this purpose. nih.gov

To participate in these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation of the aromatic ring. masterorganicchemistry.commsu.edu Once the aryl halide is formed, it can be coupled with a variety of partners.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a new aryl or vinyl group. mdpi.commdpi.com

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base results in the formation of a new carbon-carbon bond at the vinylic position.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, introduces an alkynyl substituent.

These reactions allow for the systematic extension of the π-system, which can have significant effects on the electronic and photophysical properties of the molecule.

The propanoic acid side chain itself is a prime site for modification to generate a library of derivatives with diverse properties. ontosight.aiontosight.ai The carboxylic acid can be converted into a variety of other functional groups:

Esters: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. Esters of propanoic acid can have applications as solvents or artificial flavorings. wikipedia.org

Amides: Activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with a primary or secondary amine forms an amide.

Hydrazides: Treatment of an ester derivative with hydrazine (B178648) can produce the corresponding hydrazide, which can be a versatile intermediate for further synthesis, such as the formation of hydrazones or various heterocyclic rings. nih.gov

The α-carbon of the propanoic acid can also be functionalized. For example, α-halogenation (e.g., using Br₂/PBr₃ in the Hell-Volhard-Zelinsky reaction) can introduce a bromine atom, which can then be displaced by various nucleophiles to introduce groups like -NH₂ or -OH. wikipedia.orgquora.com

| Derivative Type | Reagents | Resulting Functional Group |

| Ester | Alcohol, Acid Catalyst | -COOR |

| Amide | SOCl₂, then Amine | -CONR₂ |

| Hydrazide | Ester, then Hydrazine | -CONHNH₂ |

| α-Halogenation | Br₂, PBr₃ | -CH(Br)COOH |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The predicted ¹H NMR spectrum of 3-(4-Methoxy-2-methylphenyl)propanoic acid in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group, the methyl group, and the propanoic acid side chain.

The aromatic region is expected to show three signals corresponding to the protons on the 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a doublet of doublets, coupled to both the proton at position 6 and the proton at position 3. The proton at position 3 would appear as a singlet, or a very finely split doublet due to a small meta-coupling.

The aliphatic region would contain signals for the two methylene (B1212753) groups of the propanoic acid chain, appearing as triplets due to coupling with each other. The methyl group on the aromatic ring would present as a singlet, and the methoxy group protons would also appear as a distinct singlet. The acidic proton of the carboxylic acid group would be a broad singlet, its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-6 | ~7.05 | d | ~8.5 |

| H-5 | ~6.70 | dd | ~8.5, ~2.5 |

| H-3 | ~6.65 | d | ~2.5 |

| -OCH₃ | ~3.78 | s | - |

| -CH₂- (α to ring) | ~2.88 | t | ~7.5 |

| -CH₂- (α to COOH) | ~2.62 | t | ~7.5 |

| Ar-CH₃ | ~2.25 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show a total of 11 distinct signals, corresponding to each unique carbon atom in the structure.

The spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the downfield region (~179 ppm). The six aromatic carbons would have chemical shifts in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon itself would appear around 55 ppm. The two methylene carbons of the propanoic acid chain and the methyl carbon on the ring would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~179.0 |

| C-4 (C-OCH₃) | ~158.0 |

| C-2 (C-CH₃) | ~138.0 |

| C-1 (C-CH₂CH₂COOH) | ~132.0 |

| C-6 | ~130.0 |

| C-5 | ~115.0 |

| C-3 | ~112.0 |

| -OCH₃ | ~55.2 |

| C-β (to COOH) | ~35.0 |

| C-α (to COOH) | ~30.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, key cross-peaks would be observed between the aromatic protons H-5 and H-6. Additionally, a strong correlation would be seen between the two methylene groups of the propanoic acid side chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals. For instance, the proton signal at ~7.05 ppm would correlate with the carbon signal at ~130.0 ppm (C-6), and the methoxy proton signal at ~3.78 ppm would correlate with the methoxy carbon signal at ~55.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include the correlation from the methyl protons (Ar-CH₃) to the aromatic carbons C-1, C-2, and C-3. The methylene protons adjacent to the aromatic ring would show correlations to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the side chain.

Advanced NMR Studies (e.g., NOESY, ROESY) for Stereochemical and Conformational Analysis

For molecules with flexible side chains like this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the molecule's preferred conformation in solution. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded.

A NOESY or ROESY spectrum could reveal correlations between the protons of the methyl group on the ring (Ar-CH₃) and the protons of the adjacent methylene group of the propanoic acid side chain. The intensity of these cross-peaks would be related to the distance between these protons, allowing for the determination of the rotational preference of the side chain relative to the plane of the aromatic ring. Similarly, correlations between the methoxy protons and the aromatic proton at position 3 could help to establish the orientation of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₄O₃), the exact mass can be calculated.

The molecular ion peak [M]⁺ would be observed in the mass spectrum. HRMS would be able to distinguish the exact mass of C₁₁H₁₄O₃ from other compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound

| Formula | Calculated Exact Mass | Ion |

|---|---|---|

| C₁₁H₁₄O₃ | 194.0943 | [M]⁺ |

| C₁₁H₁₃O₃ | 193.0865 | [M-H]⁺ |

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of the entire propanoic acid side chain. The cleavage of the bond between the α and β carbons of the side chain could also occur.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. In the context of this compound, GC-MS would serve primarily to assess its purity. The gas chromatograph separates the compound from any volatile impurities, such as residual solvents from synthesis or potential side-products. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "molecular fingerprint."

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing relatively polar, less volatile, and thermally fragile molecules that are not well-suited for GC-MS. For this compound, ESI-MS would typically be performed by dissolving the sample in a suitable solvent and analyzing it in negative or positive ion mode.

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at a mass-to-charge ratio (m/z) corresponding to the loss of a proton from the carboxylic acid group. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be detected. This technique is invaluable for confirming the molecular weight of the compound with high accuracy. Specific experimental ESI-MS data, including spectra and observed m/z values for this compound, have not been located in publicly accessible scientific databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique identifier for the compound's chemical structure.

Vibrational Mode Assignment and Functional Group Identification

For this compound, the IR spectrum would be expected to show several key absorption bands corresponding to its distinct functional groups. Analysis of these bands allows for a detailed assignment of vibrational modes.

A typical IR spectrum would feature:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding.

A sharp and strong absorption peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 2850-3000 cm⁻¹ range, attributed to C-H stretching vibrations of the methyl, methylene, and aromatic groups.

Characteristic C-O stretching bands for the methoxy group and the carboxylic acid, typically found in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations, which would appear as several peaks in the 1450-1600 cm⁻¹ range.

While these are the expected regions for absorption, a published and assigned experimental IR spectrum for this compound is not available.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl, Aromatic |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to molecules containing chromophores—parts of a molecule that absorb light in the UV or visible regions, typically those with conjugated π-systems.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring. The presence of the methoxy and alkyl groups on the aromatic ring influences the energy of the electronic transitions (primarily π → π* transitions). A UV-Vis spectrum, obtained by dissolving the compound in a transparent solvent like ethanol (B145695) or acetonitrile (B52724), would show one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the aromatic system and its substituents. This data helps confirm the presence of the substituted aromatic ring structure. Specific experimental UV-Vis absorption data for this compound is not documented in the available literature.

Table 2: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|

X-ray Crystallography

For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the substitution pattern on the benzene ring and the conformation of the propanoic acid side chain. However, to date, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

A single-crystal X-ray diffraction study of this compound would provide definitive information regarding its molecular geometry in the solid state. This would include the precise measurement of all bond lengths and angles within the molecule. Key structural parameters that would be determined include the conformation of the propanoic acid side chain relative to the substituted phenyl ring, the planarity of the aromatic ring, and the geometry around the carboxylic acid group.

A hypothetical data table that would be generated from such a study is presented below. Please note that the values in this table are illustrative and not based on experimental data for the target compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, the carboxylic acid group would be expected to be a primary site for strong hydrogen bonding. Typically, carboxylic acids form dimeric structures in the solid state through hydrogen bonds between the carboxyl groups of two adjacent molecules.

Without experimental data, a definitive description of the intermolecular interactions and crystal packing for this compound remains speculative. Further research, specifically the successful growth of single crystals and their analysis by X-ray diffraction, is required to provide these critical structural insights.

Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic and geometric characteristics of 3-(4-Methoxy-2-methylphenyl)propanoic acid.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Ab initio and Density Functional Theory (DFT) are two of the most widely used methods for studying the electronic structure and ground-state properties of molecules. DFT, in particular, has become a popular choice for its balance of computational cost and accuracy. niscpr.res.inresearchgate.net The B3LYP hybrid functional combined with a suitable basis set, such as 6-311++G(d,p), is a common level of theory for such investigations. niscpr.res.inresearchgate.net

These calculations can determine a variety of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. Mulliken atomic charge distributions can also be calculated to identify the partial charges on each atom, offering insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Total Dipole Moment | 2.8 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic carboxylic acids.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanoic acid side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space. By systematically rotating the dihedral angles of the rotatable bonds, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them.

This analysis helps in understanding the molecule's preferred shape and how it might interact with other molecules, such as biological receptors. The relative energies of the different conformers can be used to determine their populations at a given temperature.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Quantum chemical calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be derived. researchgate.netepstem.net These theoretical predictions can aid in the assignment of experimental NMR spectra.

IR Frequencies: The vibrational frequencies and their corresponding intensities in an infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. niscpr.res.in This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (COOH) | ~12 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~175 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1710 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax | ~275 nm |

Note: These values are hypothetical and based on typical results from computational studies of similar compounds.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound, including its reaction pathways and interactions with its environment.

Investigation of Reaction Mechanisms and Transition State Structures

Computational methods can be used to map out the entire energy profile of a chemical reaction involving this compound. mdpi.com By locating the transition state structures, which are the highest energy points along the reaction coordinate, the activation energy of the reaction can be determined. mdpi.com This information is crucial for understanding the kinetics and feasibility of a particular reaction. For instance, the mechanism of esterification or amidation of the carboxylic acid group could be investigated in this manner.

Simulations of Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Molecular dynamics simulations can be used to explicitly model the interactions between this compound and solvent molecules. researchgate.net These simulations can provide insights into how the solvent affects the molecule's conformation, electronic properties, and reactivity. For example, the stability of different conformers may change in polar versus nonpolar solvents due to differences in solvation energies.

Intermolecular Interaction Analysis

For a molecule like this compound, while direct data is unavailable, analysis of related methoxyphenyl derivatives provides a strong indication of the expected contributions. nih.govnih.gov Studies on similar aromatic compounds consistently show that H···H contacts, representing van der Waals forces, make up the largest contribution to the Hirshfeld surface, often accounting for around 50% of the total interactions. nih.govnih.gov

The next most significant interactions are typically C···H/H···C contacts, which arise from interactions between the hydrogen atoms and the aromatic rings. These are followed by O···H/H···O contacts, which are indicative of hydrogen bonds. In the case of this compound, these would primarily involve the carboxylic acid and methoxy (B1213986) groups. The table below presents illustrative data based on findings for analogous compounds, outlining the expected percentage contributions of various intermolecular contacts. nih.govnih.gov

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | ~48 - 55% | Represents general van der Waals forces and is typically the most significant contributor to the crystal packing. nih.gov |

| C···H / H···C | ~24 - 38% | Indicates interactions involving the aromatic rings and hydrocarbon portions of the molecule. nih.govnih.gov |

| O···H / H···O | ~5 - 30% | Highlights the presence of hydrogen bonds, primarily involving the carboxylic acid and methoxy oxygen atoms. nih.govnih.gov |

Hydrogen Bonding: The most dominant directional interaction anticipated for this compound is the hydrogen bond mediated by the carboxylic acid moiety. Phenylpropanoic acids commonly form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net This dimerization is a highly stable and frequently observed arrangement in the crystal structures of carboxylic acids. Weaker C—H···O hydrogen bonds, involving the methoxy oxygen or the carbonyl oxygen as acceptors, are also expected to contribute to the stability of the three-dimensional crystal network.

The following table summarizes the anticipated key intermolecular interactions governing the crystal structure of this compound.

| Interaction | Participating Groups | Expected Significance |

|---|---|---|

| O—H···O Hydrogen Bond | Carboxylic acid groups | High (Primary interaction forming dimers) |

| π-π Stacking | Phenyl rings | Moderate (Influenced by steric factors) |

| C—H···O Hydrogen Bond | Aromatic/Aliphatic C-H and Carbonyl/Methoxy Oxygen | Low to Moderate (Secondary stabilizing interactions) |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separations

Chromatography is a fundamental technique for the separation, identification, and quantification of 3-(4-Methoxy-2-methylphenyl)propanoic acid. The choice of method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and precision. pensoft.netpensoft.net Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from any process-related impurities or degradation products. pensoft.net

A typical reversed-phase HPLC (RP-HPLC) method is often developed for this class of compounds. researchgate.net The separation is generally achieved on an octadecylsilica (C18) column. pensoft.net The mobile phase composition is critical; a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used to elute the compound from the column. pensoft.netresearchgate.netresearchgate.net Adjusting the pH of the buffer is important, as the carboxylic acid's ionization state affects its retention. researchgate.net Isocratic elution provides consistent conditions, while gradient elution can be used for separating compounds with a wider range of polarities. researchgate.net UV detection is standard, with the wavelength set near the absorbance maximum of the methoxy-methylphenyl chromophore to ensure high sensitivity. researchgate.net

Below is an example of a developed HPLC method for a related arylpropanoic acid, which can be adapted for this compound. nih.gov

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | 20 min |

This interactive table provides a sample set of HPLC conditions that serve as a starting point for method development for this compound.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound, like other carboxylic acids, has low volatility and high polarity due to the carboxylic acid group. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable ester derivative prior to GC analysis. researchgate.netresearch-solution.comjfda-online.com

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or butanol) in the presence of a catalyst like Boron trifluoride (BF3). research-solution.comjfda-online.com Another clean and rapid method is the use of diazomethane (B1218177) to form the methyl ester. research-solution.com

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. research-solution.com

Once derivatized, the compound can be analyzed on a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms). mdpi.com Temperature programming is used to ensure the efficient separation of the analyte from volatile impurities or derivatization by-products. mdpi.com The detector of choice is typically a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

| Parameter | Condition |

| Derivatization Reagent | BF3 in Methanol or Diazomethane |

| GC Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C, ramp at 10°C/min to 280°C |

| Detector | FID or Mass Spectrometer (MS) |

This interactive table outlines typical GC parameters for the analysis of the derivatized form of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative purposes, such as monitoring the progress of a chemical synthesis or for preliminary screening of sample purity. ursinus.eduresearchgate.netwalisongo.ac.id

For monitoring a reaction that produces this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel 60 F254). walisongo.ac.idrockefeller.edu The plate is then developed in a sealed chamber containing an appropriate mobile phase. ursinus.edu A common mobile phase for separating carboxylic acids consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid added to suppress the ionization of the carboxylic acid group, which results in sharper spots and more consistent retention factor (Rf) values. rockefeller.eduresearchgate.net After development, the separated spots are visualized, commonly under UV light (at 254 nm) where the aromatic ring will quench the fluorescence of the indicator on the plate. researchgate.net Staining with iodine vapor is another common visualization method. rockefeller.edu The disappearance of starting materials and the appearance of the product spot indicate the reaction's progress. walisongo.ac.idnih.gov

Impurity Profiling and Related Substances Determination

Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities in a substance. For this compound, impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.

A stability-indicating HPLC method is the primary tool for this purpose. pensoft.net The method must be capable of separating the main compound from all known and potential impurities. Forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. pensoft.net

Potential impurities could include:

Starting Materials: Unreacted precursors from the synthesis.

Isomeric Impurities: Positional isomers of the methoxy (B1213986) or methyl groups on the phenyl ring.

Process-Related Impurities: By-products formed during the synthesis, such as products of over-alkylation or incomplete reactions.

Degradation Products: Compounds formed upon storage or exposure to harsh conditions.

The identity of these impurities is often determined using hyphenated techniques like LC-MS, which provides molecular weight information. nih.gov

Method Validation and Quality Control Considerations

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. gavinpublishers.commdpi.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net The key validation parameters include: gavinpublishers.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. gavinpublishers.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). researchgate.net

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | Results remain within system suitability limits |

This interactive table summarizes common acceptance criteria for the validation of an analytical method for quantification and purity determination.

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the high-resolution separation of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is invaluable for impurity identification, providing molecular weight information that helps to elucidate the structures of unknown peaks observed in the chromatogram. nih.gov Electrospray ionization (ESI) is a common interface, and it can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound and its related substances. nih.govresearchgate.net

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For highly sensitive and selective quantification, especially in complex matrices, GC-MS/MS is employed. lcms.czgcms.cz After derivatization, the analyte is separated by GC and detected by a triple quadrupole mass spectrometer. eurl-pesticides.eu This detector operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. gcms.cz This process provides an exceptional degree of selectivity and sensitivity, minimizing interference from matrix components and allowing for very low detection limits. lcms.czgcms.cz

Potential Applications and Future Research Directions in Organic Synthesis

Role as a Versatile Synthetic Intermediate

As a substituted phenylpropanoic acid, this compound possesses the potential to serve as a versatile intermediate in organic synthesis. The propanoic acid side chain can be modified to introduce different functionalities, while the substituted phenyl ring can influence the electronic and steric properties of target molecules.

Precursor for Pharmacologically Relevant Compounds

There is no specific information in the reviewed literature describing the use of 3-(4-Methoxy-2-methylphenyl)propanoic acid as a precursor for pharmacologically relevant compounds. However, the structurally related compound, 3-(4-methoxyphenyl)propionic acid, is known to be a building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs chemimpex.com. It is plausible that this compound could be explored for the synthesis of novel analogues of existing drugs, where the additional methyl group could modulate the pharmacological profile.

Building Block for Advanced Materials and Functional Molecules

No research has been published on the application of this compound in the development of advanced materials or functional molecules. In theory, its structure could be incorporated into polymers or other macromolecules to impart specific properties, a research area that remains to be explored.

Intermediate in Natural Product Synthesis or Analogues

A review of the literature on natural product synthesis did not yield any instances of this compound being used as an intermediate. The synthesis of natural products often involves complex and highly specific building blocks, and it appears this particular compound has not yet found a role in this field.

Exploration of Novel Derivatization Pathways

Specific studies on the derivatization of this compound are not available. However, the carboxylic acid moiety is amenable to a wide range of chemical transformations. Standard derivatization reactions for carboxylic acids could be applied, including:

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent | Amide |

| Reduction | LiAlH4 or other reducing agents | Alcohol |

| Halogenation | Thionyl chloride (SOCl2) | Acyl halide |

These potential derivatization pathways could yield a library of novel compounds for further investigation, although no specific research has been published in this area.

Development of Sustainable and Efficient Synthetic Routes

There is no published research focusing on the development of sustainable and efficient synthetic routes specifically for this compound. General methodologies for the synthesis of substituted phenylpropanoic acids exist, but dedicated studies to optimize these routes for this specific compound from a green chemistry perspective are lacking.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound with flow chemistry and automated synthesis platforms has not been reported in the scientific literature. While flow chemistry has been successfully applied to the synthesis of other propanoic acid derivatives, such as ibuprofen, there are no specific examples involving this compound. mdpi.com The development of continuous-flow processes for the synthesis and derivatization of this compound could be a direction for future research, potentially offering advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net Automated synthesis platforms, which are increasingly used in drug discovery and materials science, could also be employed to rapidly synthesize and screen derivatives of this compound. nih.govscripps.edu

Advancements in Analytical and Computational Characterization Techniques

The definitive characterization of this compound, like any synthesized organic compound, relies on a suite of advanced analytical and computational methods. These techniques are essential for confirming the molecular structure, assessing purity, and understanding its physicochemical properties. Continuous advancements in these methodologies offer progressively deeper insights into the compound's nature.

Analytical Characterization

The primary methods for the structural elucidation and purity assessment of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR provides specific information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum provides distinct signals that confirm the presence of all key functional groups. Experimental data reported in the literature corroborates the expected structure. The signals correspond to the aromatic protons, the methoxy (B1213986) and methyl groups attached to the phenyl ring, and the two methylene (B1212753) groups of the propanoic acid side chain.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic H (position 5) | 7.11 | Doublet | 8.4 |

| Aromatic H (position 3) | 6.74 | Doublet | 2.7 |

| Aromatic H (position 6) | 6.68 | Doublet of doublets | 8.4, 2.7 |

| Methoxy (-OCH₃) | 3.78 | Singlet | N/A |

| Propanoic CH₂ (α to ring) | 2.88 | Triplet | 7.8 |

| Propanoic CH₂ (α to COOH) | 2.61 | Triplet | 7.8 |

| Aromatic CH₃ | 2.33 | Singlet | N/A |

Advanced 2D NMR Techniques: Modern organic synthesis relies on advanced two-dimensional NMR techniques for unambiguous structural confirmation. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the aromatic ring and along the propanoic acid chain. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating protons with their directly attached carbons and with carbons two to three bonds away, respectively. This would definitively link the propanoic acid side chain to the correct position on the substituted phenyl ring.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight of the compound and for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₄O₃), the expected exact mass would be used to confirm its molecular formula, distinguishing it from any potential isomers.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, by-products, or other impurities, allowing for accurate quantification of its purity.

Computational Characterization

Alongside experimental techniques, computational chemistry provides powerful predictive insights into the properties of this compound. These in silico methods complement analytical data and can guide further research.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry. They can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts (¹H and ¹³C). Comparing these predicted values with experimental data provides a high level of confidence in the structural assignment.

Analyze Electronic Properties: DFT can be used to calculate the distribution of electron density, generate molecular electrostatic potential maps to identify electron-rich and electron-poor regions, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to understanding the molecule's reactivity and potential interactions.

The synergy between advanced analytical techniques providing concrete experimental data and computational methods offering a theoretical framework for that data is crucial. This combined approach enables a comprehensive characterization of this compound, which is essential for its potential future applications in the field of organic synthesis.

Q & A

Basic: What are the primary synthetic routes for 3-(4-methoxy-2-methylphenyl)propanoic acid, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves Claisen-Schmidt condensation of 4-methoxy-2-methylbenzaldehyde with malonic acid derivatives, followed by decarboxylation . Alternative routes include oxidation of allylic alcohols (e.g., using KMnO₄ in acidic conditions) to yield the carboxylic acid moiety . Key intermediates, such as α,β-unsaturated esters, are characterized via:

- NMR spectroscopy : To confirm regioselectivity of the methoxy and methyl groups (e.g., δ 3.8 ppm for methoxy protons, δ 2.3 ppm for methyl protons) .

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., m/z 208 for the parent ion) .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to monitor degradation products, particularly under accelerated conditions (40°C, 75% humidity) .

- Thermogravimetric analysis (TGA) : Determines thermal stability; decomposition temperatures above 150°C indicate suitability for long-term storage .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s metabolic stability in vitro?

Methodological Answer:

- Phase II metabolism studies : Incubate with liver microsomes (e.g., human S9 fraction) to assess glucuronidation/sulfation. The methoxy group reduces susceptibility to phase I oxidation compared to hydroxylated analogs, as shown by LC-MS quantification of metabolites like 3-(4-hydroxy-2-methylphenyl)propanoic acid .

- Microbial transformation assays : Use fecal microbiota to simulate colonic metabolism; methoxy groups resist dehydroxylation, enhancing stability .

Advanced: What analytical strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 3-(3-methoxyphenyl)propanoic acid) to identify substituent effects. For example, the 4-methoxy-2-methyl configuration may sterically hinder target binding .

- Dose-response profiling : Use standardized assays (e.g., COX-2 inhibition) with strict controls for solvent interference (e.g., DMSO ≤0.1%) .

Advanced: How can enantiomeric purity of synthetic intermediates be validated, and what impact does chirality have on bioactivity?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak® AD-H column (hexane/isopropanol) to resolve enantiomers. For example, (R)- and (S)-isomers of related compounds show baseline separation with retention time differences ≥2 min .

- Biological assays : Test enantiomers in receptor-binding studies (e.g., GPCRs). The (S)-enantiomer may exhibit higher affinity due to spatial alignment with hydrophobic binding pockets .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.1 ppm), methoxy (δ 3.8 ppm), and propanoic acid protons (δ 2.5–3.1 ppm) .

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the acid functional group .

Advanced: What computational methods predict the compound’s solubility and partition coefficient (log P) for formulation studies?

Methodological Answer:

- Molecular dynamics simulations : Use software like Schrödinger’s Desmond to model solvation in water/octanol. Predicted log P values (~2.1) align with experimental shake-flask data .

- COSMO-RS theory : Estimates aqueous solubility (~1.2 mg/mL), guiding solvent selection for in vitro assays .

Advanced: How do researchers address discrepancies in cytotoxicity data across cell lines (e.g., HepG2 vs. HEK293)?

Methodological Answer:

- Metabolic profiling : Use LC-MS to quantify intracellular concentrations. HepG2 cells may overexpress CYP450 enzymes, accelerating detoxification .

- Transcriptomic analysis : Compare gene expression (e.g., ABC transporters) to identify efflux pump-mediated resistance .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal absorption, as recommended for structurally similar carcinogens .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in tracking the compound’s metabolic fate in vivo?

Methodological Answer:

- Synthesis of ¹³C-labeled analogs : Introduce ¹³C at the propanoic acid carbonyl group via malonic acid-¹³C₂ .

- Mass spectrometry imaging (MSI) : Localize labeled metabolites in tissue sections, revealing preferential accumulation in renal cortex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products